(3,4-diphenylphenyl)boronic acid
Description
Historical Context and Significance of Boronic Acids
The first synthesis and isolation of a boronic acid, specifically ethylboronic acid, was reported by Edward Frankland in 1860. wikipedia.org This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air. wikipedia.org Early syntheses often involved the use of Grignard reagents with boron trihalides. wordpress.com
Boronic acids are organic compounds related to boric acid where one of the hydroxyl groups is replaced by an alkyl or aryl group. wikipedia.org They act as Lewis acids and have the unique ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. wikipedia.org While the pKa of a typical boronic acid is around 9, they can form tetrahedral boronate complexes with a pKa of about 7. wikipedia.org
Initially, boronic acids were primarily of academic interest. However, their significance skyrocketed with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. amerigoscientific.comnih.gov This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, has become a cornerstone of modern organic chemistry due to its high functional group tolerance and stereospecificity. chemistry.coachresearchgate.net
Overview of Arylboronic Acid Applications in Carbon-Carbon Bond Formation
The premier application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. amerigoscientific.comresearchgate.net This reaction has broad applicability in the synthesis of biaryls, polyaryls, and other complex organic molecules that are crucial in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The general mechanism involves an oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. chemistry.coach
Beyond the Suzuki reaction, arylboronic acids are utilized in several other important carbon-carbon bond-forming reactions:
Chan-Lam Coupling: This reaction forms a carbon-nitrogen or carbon-oxygen bond between an arylboronic acid and an N-H or O-H containing compound, typically catalyzed by copper(II) acetate. wikipedia.org
Liebeskind-Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium. sigmaaldrich.com
Conjugate Addition: Arylboronic acids can participate in the rhodium-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds. acs.org
Homologation: This involves the reaction of boronic esters with (dichloromethyl)lithium, leading to the insertion of a carbon atom between the aryl group and the boron atom. sigmaaldrich.com
Unique Structural Features of the Diphenylphenyl Moiety in Boronic Acid Chemistry
The (3,4-diphenylphenyl)boronic acid molecule possesses a unique structural feature: the diphenylphenyl moiety. This bulky and electron-rich aromatic system can significantly influence the reactivity and properties of the boronic acid. The presence of two phenyl substituents on the main phenyl ring can lead to:
Steric Hindrance: The bulky nature of the diphenylphenyl group can affect the rate and selectivity of reactions by sterically shielding the boronic acid group. This can be advantageous in controlling regioselectivity in certain coupling reactions.
Electronic Effects: The phenyl substituents can donate electron density to the boronic acid-bearing ring, potentially influencing its reactivity in transmetalation steps of catalytic cycles.
Modified Physical Properties: The large, rigid, and planar nature of the diphenylphenyl moiety can impact the solubility, crystallinity, and thermal stability of the boronic acid and its derivatives. These properties are particularly relevant in materials science applications.
Research Gaps and Opportunities Pertaining to this compound
While arylboronic acids, in general, are well-studied, specific and complex derivatives like this compound present unique research opportunities. Key areas for further investigation include:
Synthesis of Novel Polymers and Dendrimers: The rigid and extended aromatic structure of this compound makes it an attractive building block for the synthesis of new conjugated polymers and dendrimers with potentially interesting photophysical and electronic properties.
Applications in Organic Electronics: The diphenylphenyl moiety is a known chromophore. Incorporating this into boronic acid derivatives could lead to new materials for Organic Light-Emitting Diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. rsc.orginnovations-report.comeurekalert.org The boron atom can tune the electronic properties, shifting fluorescence to desirable wavelengths like blue. innovations-report.comeurekalert.org
Development of Novel Catalysts: The unique steric and electronic properties of the diphenylphenyl group could be exploited in the design of new ligands for transition metal catalysts, potentially leading to improved activity or selectivity in various organic transformations.
Exploration in Medicinal Chemistry: The lipophilic and rigid nature of the diphenylphenyl scaffold could be of interest in the design of new therapeutic agents, where the boronic acid functionality can act as a key pharmacophore or a handle for further functionalization.
Further research into the synthesis, reactivity, and applications of this compound and its derivatives holds the potential to unlock new materials and technologies.
Properties
Molecular Formula |
C18H15BO2 |
|---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
(3,4-diphenylphenyl)boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13,20-21H |
InChI Key |
BKRFBMOLSSEWJR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Diphenylphenyl Boronic Acid
Retrosynthetic Analysis of the (3,4-diphenylphenyl)boronic acid Framework
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For this compound, the analysis begins by disconnecting the carbon-boron bond. This is a logical first step as numerous methods exist for the formation of such bonds. This disconnection, or transform, suggests that the target molecule can be synthesized from a 4-halo-1,2-diphenylbenzene precursor.
Further deconstruction of the 1,2-diphenylbenzene (o-terphenyl) backbone through the disconnection of the aryl-aryl C-C bonds reveals simpler precursors. stenutz.eu This can be envisioned in two primary ways:
A Suzuki or similar cross-coupling reaction between a 1,2-dihalobenzene and two equivalents of a phenylboronic acid derivative.
A coupling reaction between a 1-halo-2-phenylbenzene and a second phenylating agent.
This systematic deconstruction provides a clear roadmap for the forward synthesis, highlighting the key intermediate, 4-halo-1,2-diphenylbenzene, and the foundational precursors required for its assembly.
Established Synthetic Routes to this compound Precursors
The synthesis of the crucial halogenated intermediate, 4-halo-1,2-diphenylbenzene, involves building the terphenyl scaffold followed by selective halogenation.
With the 1,2-diphenylbenzene backbone in place, a halogen atom must be introduced at the 4-position of the central benzene (B151609) ring to serve as a handle for subsequent borylation. Standard electrophilic aromatic substitution methods are employed for this purpose.
Bromination: The reaction of 1,2-diphenylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), leads to the electrophilic substitution of a hydrogen atom on the central ring. The two phenyl substituents are ortho, para-directing groups. Steric hindrance at the ortho positions (3 and 6) favors substitution at the para positions (4 and 5). This results in the formation of 4-bromo-1,2-diphenylbenzene (B1149541) as a major product.
Iodination: Direct iodination can be achieved using a source of electrophilic iodine, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid. Similar to bromination, the reaction proceeds with a preference for the less sterically hindered 4-position.
These halogenation strategies provide the essential 4-halo-1,2-diphenylbenzene intermediate, primed for conversion into the target boronic acid.
The formation of the 1,2-diphenylbenzene scaffold is a critical initial step, typically achieved through transition metal-catalyzed cross-coupling reactions. pku.edu.cn These methods offer a versatile and efficient means of constructing C-C bonds between aryl groups.
| Coupling Reaction | Aryl Substrate 1 | Aryl Substrate 2 | Catalyst System (Example) | Description |
| Suzuki-Miyaura Coupling | 1,2-Dihalobenzene (e.g., 1,2-dibromobenzene) | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | A versatile and widely used reaction coupling an organoboron compound with an organohalide. |
| Negishi Coupling | 1,2-Dihalobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | Involves the reaction of an organozinc compound with an organohalide, often noted for its high reactivity and functional group tolerance. |
| Stille Coupling | 1,2-Dihalobenzene | Phenyltributyltin | Pd(PPh₃)₄ | Couples an organotin compound with an organohalide. Concerns over tin toxicity can be a drawback. |
| Iron-Catalyzed Coupling | Benzene | 1,2-Dihalobenzene | FeCl₃ (catalyst) | Represents a more sustainable approach, avoiding precious metal catalysts for cross-dehydrogenative coupling. rsc.org |
These coupling strategies provide robust pathways to the 1,2-diphenylbenzene core structure, which is the foundational precursor for the subsequent halogenation and borylation steps.
Direct Boron Functionalization Approaches for this compound
Modern synthetic chemistry offers powerful methods for introducing the boronic acid functional group, either through direct C-H activation or by converting a pre-installed functional group like a halogen.
Direct C-H borylation has emerged as a highly atom-economical method for creating carbon-boron bonds, avoiding the need for pre-functionalized substrates. vanderbilt.edu Iridium-based catalysts are particularly effective for the borylation of aromatic C-H bonds. nih.gov
In the context of synthesizing this compound, this approach could theoretically be applied directly to the 1,2-diphenylbenzene backbone. The reaction typically involves an iridium catalyst, a bidentate ligand, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂).
Reaction Scheme: 1,2-diphenylbenzene + B₂pin₂ --(Ir catalyst, ligand)--> this compound pinacol (B44631) ester + other isomers
A significant challenge in this direct approach is controlling the regioselectivity. The central benzene ring of 1,2-diphenylbenzene has several C-H bonds available for activation. While steric factors may favor borylation at the 4- and 5-positions over the more hindered 3- and 6-positions, achieving exclusive selectivity for the 4-position can be difficult, potentially leading to a mixture of products.
| Catalyst Precursor (Typical) | Ligand (Typical) | Boron Reagent | Solvent (Typical) |
| [Ir(COD)OMe]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Bis(pinacolato)diboron (B₂pin₂) | Tetrahydrofuran (B95107) (THF) or Cyclooctane |
| IrCl(COD)₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | Bis(pinacolato)diboron (B₂pin₂) | Dioxane |
A more established and regioselective method for synthesizing arylboronic acids is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes an aryl halide or triflate as the substrate and a diboron species as the boron source.
This route is highly suitable for producing this compound, starting from the 4-halo-1,2-diphenylbenzene intermediate prepared via the methods described in section 2.2.1. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronic ester product. Subsequent hydrolysis affords the final boronic acid.
Reaction Scheme: 4-Bromo-1,2-diphenylbenzene + B₂pin₂ --(Pd catalyst, ligand, base)--> this compound pinacol ester this compound pinacol ester --(H₂O/acid)--> this compound
This two-step sequence ensures that the boron functional group is installed exclusively at the desired position, overcoming the regioselectivity challenges of direct C-H borylation.
| Catalyst Precursor (Typical) | Ligand (Typical) | Base (Typical) | Boron Reagent |
| Pd(OAc)₂ | SPhos or XPhos | KOAc | Bis(pinacolato)diboron (B₂pin₂) |
| PdCl₂(dppf) | dppf (part of complex) | KOAc | Bis(pinacolato)diboron (B₂pin₂) |
Lithium-Halogen Exchange Followed by Boronate Ester Formation
The lithium-halogen exchange is a powerful and widely utilized method for the preparation of aryl- and heteroaryl-lithium reagents, which can then be trapped with an electrophile like a borate (B1201080) ester to form the corresponding boronic acid or ester. nih.govresearchgate.net This method is particularly effective for preparing organolithium compounds where the carbon atom has high s-character, as is the case with aryllithiums. researchgate.net The reaction is kinetically controlled and typically very fast, often proceeding at very low temperatures to avoid side reactions. harvard.edu
The synthesis of this compound via this route would commence with a suitable halogenated precursor, 4-bromo-1,2-diphenylbenzene. The general process involves the following steps:
Lithium-Halogen Exchange: The aryl bromide (4-bromo-1,2-diphenylbenzene) is treated with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (typically -78 °C). researchgate.netias.ac.in This rapidly forms the corresponding aryllithium intermediate, (3,4-diphenylphenyl)lithium, and the alkyl halide byproduct. The rate of exchange generally follows the trend I > Br > Cl. harvard.edu
Boronate Ester Formation: The freshly generated aryllithium species is then quenched by adding a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃). google.com This forms a lithium boronate complex.
Hydrolysis: The final step is the acidic workup of the boronate complex to hydrolyze the ester groups, yielding the desired this compound. google.comorgsyn.org
A representative reaction scheme is depicted below:
Scheme 1: Synthesis of this compound via Lithium-Halogen Exchange
Step 1: 4-bromo-1,2-diphenylbenzene reacts with n-BuLi in THF at -78°C. Step 2: The resulting aryllithium is treated with triisopropyl borate. Step 3: Acidic hydrolysis with HCl yields the final product.
The choice of organolithium reagent and reaction conditions is crucial. While n-BuLi is common, t-BuLi can also be used, sometimes requiring two equivalents to react with the generated t-butyl halide byproduct. harvard.edu The low temperatures are necessary to minimize side reactions, such as the reaction of the aryllithium intermediate with the solvent or the starting aryl bromide. researchgate.net
Table 1: Key Reagents and Conditions for Lithium-Halogen Exchange Route
| Step | Reagent | Typical Solvent | Temperature (°C) | Purpose |
|---|---|---|---|---|
| 1. Exchange | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 | Formation of aryllithium |
| 2. Borylation | Triisopropyl borate | Tetrahydrofuran (THF) | -78 | Trapping of aryllithium |
| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | N/A | 0 to RT | Formation of boronic acid |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ias.ac.in For the synthesis of boronic acids, this involves considering safer solvents, improving atom economy, and minimizing waste.
Solvent-Free or Aqueous Media Syntheses
Traditional syntheses of boronic acids, including the lithium-halogen exchange method, rely on anhydrous, volatile, and often flammable organic solvents like THF. researchgate.net Developing synthetic routes in greener solvents, such as water or ethanol, or under solvent-free conditions, is a key goal.
While the lithium-halogen exchange itself is incompatible with protic solvents like water, alternative methods for preparing aryl boronic acids are being adapted to aqueous conditions. For instance, palladium-catalyzed borylation reactions (Miyaura borylation) of aryl halides can be performed in water using specific ligands and phase-transfer catalysts. organic-chemistry.org A greener phase-switch strategy has also been developed where boronic acids can be selectively extracted into an aqueous phase by forming a complex with a polyol at high pH, facilitating purification without traditional chromatography. acs.org
For the synthesis of this compound, a potential green approach could involve a Suzuki-Miyaura coupling to construct the terphenyl backbone followed by a borylation step in an aqueous or mixed aqueous/organic solvent system. For example, coupling (3,4-dibromophenyl)boronic acid with two equivalents of phenylboronic acid, or a related sequence, could be explored under greener conditions. nih.gov
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org Reactions with high atom economy are central to green chemistry as they minimize waste at the atomic level.
The atom economy for the synthesis of this compound via the lithium-halogen exchange route can be calculated based on the balanced chemical equation (assuming triisopropyl borate):
C₁₈H₁₃Br + C₄H₉Li + B(OC₃H₇)₃ + 2H₂O → C₁₈H₁₅BO₂ + LiBr + C₄H₁₀ + 3C₃H₇OH
Table 2: Atom Economy Calculation
| Compound | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Desired Product | ||
| This compound | C₁₈H₁₅BO₂ | 274.12 |
| Reactants | ||
| 4-bromo-1,2-diphenylbenzene | C₁₈H₁₃Br | 325.20 |
| n-Butyllithium | C₄H₉Li | 64.06 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 |
| Water | H₂O | 18.02 (x2 = 36.04) |
| Total Reactant Mass | | 613.37 |
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
% Atom Economy = (274.12 / 613.37) x 100 ≈ 44.7%
The calculated atom economy of approximately 44.7% is relatively low. This is primarily due to the generation of significant byproducts, including lithium bromide, butane, and three molecules of isopropanol. In contrast, methods like direct C-H borylation, if applicable, would offer a much higher atom economy by eliminating the halide and organolithium reagents. nih.gov
Flow Chemistry Techniques for Enhanced this compound Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of boronic acids, especially for reactions involving highly reactive intermediates like organolithiums. qualitas1998.netrug.nl
Key benefits of applying flow chemistry to the lithium-halogen exchange/borylation sequence include:
Enhanced Safety and Temperature Control: The high surface-area-to-volume ratio of microreactors allows for superior heat dissipation, enabling precise control over the highly exothermic lithium-halogen exchange reaction. qualitas1998.net This minimizes the risk of runaway reactions and improves process safety and reproducibility.
Increased Throughput and Scalability: Flow systems can be operated for extended periods, enabling multigram or even kilogram-scale production without the need for large, traditional reactors. qualitas1998.netakjournals.com Throughput can be on the order of grams per hour. organic-chemistry.org
Suppression of Side Reactions: The ability to rapidly mix reagents and immediately quench the reactive intermediate minimizes the formation of byproducts that can arise from decomposition or side reactions in batch processing.
A potential flow setup for producing this compound would involve pumping separate streams of the starting material (4-bromo-1,2-diphenylbenzene in THF), the organolithium reagent (n-BuLi in hexanes), and the electrophile (triisopropyl borate in THF) into a series of T-mixers and temperature-controlled reactor coils. The aryllithium intermediate is generated in the first stage and is immediately reacted with the borate ester in the second, all within a residence time of seconds before collection or further in-line processing. qualitas1998.net
Table 3: Comparison of Batch vs. Flow Synthesis for Aryl Boronic Acids
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Seconds to Minutes qualitas1998.net |
| Temp. Control | Difficult, potential for hotspots | Excellent, precise control qualitas1998.net |
| Safety | Higher risk with exotherms | Inherently safer |
| Scalability | Challenging | Straightforward, "scaling out" |
| Byproduct Formation | Higher potential | Minimized due to rapid quenching |
| Throughput | Lower | High (e.g., ~60 g/h) qualitas1998.net |
Catalytic Applications of 3,4 Diphenylphenyl Boronic Acid in Cross Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of (3,4-diphenylphenyl)boronic acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The use of this compound in this reaction allows for the introduction of a bulky, biphenyl-containing moiety, which is a valuable building block for various functional materials and complex organic molecules.
Scope and Limitations with Various Electrophiles
The reactivity of this compound in Suzuki-Miyaura coupling has been investigated with a range of electrophilic partners. Generally, aryl halides are effective coupling partners, with reactivity trends often following the order of I > Br > Cl. uwindsor.ca The reaction of this compound with substituted aryl bromides and chlorides is crucial for the synthesis of complex terphenyl and polyphenyl systems. researchgate.net
While specific data for the coupling of this compound with a wide array of electrophiles is not extensively tabulated in publicly available literature, general principles of Suzuki-Miyaura reactions suggest that electronically diverse aryl and heteroaryl halides would be suitable substrates. nih.gov Electron-rich and electron-deficient aryl halides can participate, although reaction conditions may require optimization for less reactive partners like aryl chlorides. nih.gov Sterically hindered electrophiles may also present challenges, potentially leading to lower yields or requiring more robust catalytic systems. researchgate.net
Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with Aryl Halides (General Examples)
| Entry | Aryl Halide Electrophile | Boronic Acid | Product | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl | ~90 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | High |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | Good |
Ligand Effects on Reactivity and Selectivity
The choice of phosphine (B1218219) ligand is critical in modulating the activity and selectivity of the palladium catalyst in Suzuki-Miyaura reactions. researchgate.net Bulky and electron-rich phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.gov For sterically demanding substrates like this compound, ligands such as SPhos and XPhos, which are part of the dialkylbiaryl phosphine ligand class, are often effective. nih.gov These ligands stabilize the monoligated palladium(0) species, which is believed to be a key intermediate in the catalytic cycle. nih.gov
Computational studies on the effect of phosphine ligands in Suzuki-Miyaura coupling have shown that electronic effects primarily govern the oxidative addition step, while both steric and electronic factors influence transmetalation and reductive elimination. researchgate.net For instance, electron-withdrawing ligands can lower the energy barrier for transmetalation. researchgate.net The optimal ligand for a specific coupling involving this compound would likely balance these factors to achieve high catalytic turnover and product yield.
Table 2: Common Phosphine Ligands in Suzuki-Miyaura Cross-Coupling
| Ligand Name | Structure | Key Features |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Common, but can be less effective for challenging substrates. |
| SPhos | Bulky, electron-rich biaryl phosphine; effective for hindered substrates. | |
| XPhos | Bulky, electron-rich biaryl phosphine; promotes difficult couplings. | |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | Bulky, electron-rich alkylphosphine; good for oxidative addition. |
Optimization of Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the Suzuki-Miyaura coupling of this compound requires careful optimization of several reaction parameters, including the base, solvent, and temperature.
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.net The choice of base can significantly impact the reaction outcome, and its strength and solubility are important considerations. For challenging couplings, stronger bases like potassium phosphate (B84403) are often preferred. researchgate.net
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components. Mixtures of organic solvents like toluene, dioxane, or THF with water are commonly employed. researchgate.netnih.gov The presence of water can be beneficial, though anhydrous conditions are sometimes preferred to avoid protodeboronation of the boronic acid. harvard.edu
Temperature: The reaction temperature is another critical parameter. While many Suzuki-Miyaura couplings proceed at elevated temperatures (e.g., 80-110 °C), the development of highly active catalyst systems has enabled some reactions to occur at or near room temperature. researchgate.net Optimization of the temperature is necessary to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
Nickel-Catalyzed Cross-Coupling Involving this compound
While palladium has been the dominant catalyst for cross-coupling reactions, there is growing interest in using more earth-abundant and cost-effective metals like nickel. thieme.dersc.org Nickel catalysts can exhibit unique reactivity and are often effective for coupling unreactive electrophiles like aryl chlorides.
Investigations into Earth-Abundant Metal Catalysis
The use of first-row transition metals like nickel is a key area of research in green and sustainable chemistry. thieme.de Nickel-catalyzed Suzuki-Miyaura type couplings have been successfully applied to a variety of substrates, including those that are challenging for palladium systems. rsc.org The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, the specific intermediates and their relative rates can differ, leading to distinct reactivity patterns. researchgate.net
While specific studies detailing the use of this compound in nickel-catalyzed reactions are scarce in the literature, the general success of nickel catalysts with other arylboronic acids suggests its potential applicability. nih.gov
Substrate Versatility with Nickel Systems
Nickel catalysts have demonstrated broad substrate scope in cross-coupling reactions. They are particularly effective in activating C-O bonds in phenols and their derivatives, as well as C-Cl bonds in aryl chlorides, which are often less reactive in palladium-catalyzed systems. rsc.org This expanded scope makes nickel catalysis a valuable tool for organic synthesis.
The coupling of various aryl and heteroaryl halides with arylboronic acids has been achieved using nickel catalysts. researchgate.net For example, the commercially available and air-stable precatalyst NiCl₂(PCy₃)₂ has been shown to be effective in the Suzuki-Miyaura coupling of a range of substrates in environmentally friendly solvents. researchgate.net
Table 3: Examples of Nickel-Catalyzed Suzuki-Miyaura Couplings (General)
| Entry | Electrophile | Arylboronic Acid | Catalyst System | Product | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 4-Methoxybiphenyl | High |
| 2 | 3-Bromofuran | Phenylboronic acid | NiCl₂(PCy₃)₂ | 3-Phenylfuran | Good |
| 3 | 2-Chloropyridine | Phenylboronic acid | Ni(dppf)Cl₂ | 2-Phenylpyridine | Moderate |
| 4 | Phenyl triflate | Phenylboronic acid | NiCl₂(dppp) | Biphenyl (B1667301) | High |
Note: This table illustrates the versatility of nickel catalysts in Suzuki-Miyaura reactions with various electrophiles and is not specific to this compound.
This compound is a valuable reagent for synthesizing complex molecules with biphenyl moieties through cross-coupling reactions. While specific, detailed research data on its application in palladium- and nickel-catalyzed reactions is limited in publicly accessible literature, the general principles of these well-established methodologies provide a strong framework for its successful implementation. Further research focusing specifically on the reactivity and optimization of reactions involving this compound would be highly beneficial for the continued development of advanced organic materials and pharmaceuticals.
Copper-Catalyzed C-O and C-N Bond Formation Using this compound
Ullmann-Type Coupling Reactions
Specific examples and data for the use of this compound in copper-catalyzed Ullmann-type coupling reactions are not available in the searched literature.
Amination and Etherification Pathways
Detailed pathways and research findings for the amination and etherification of this compound are not sufficiently documented in the available resources.
Other Transition Metal-Catalyzed Transformations of this compound
While various transition metals are used to catalyze reactions of arylboronic acids, specific examples of transformations involving this compound catalyzed by metals other than copper could not be found in the performed search.
Table of Compounds
Since no specific reactions or compounds could be discussed, a table of compounds cannot be generated.
Mechanistic Investigations into Reactions Involving 3,4 Diphenylphenyl Boronic Acid
Elucidation of Transmetalation Pathways in Boronic Acid Chemistry
Transmetalation is a key step in the catalytic cycle of many cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of Suzuki-Miyaura coupling, this involves the transfer of the aryl group from the boronic acid to the palladium center. rsc.org The precise mechanism of this transfer has been a subject of extensive research. illinois.edu
The steric hindrance around the boron atom also affects the transmetalation rate. Bulky substituents on the arylboronic acid can slow down the reaction by impeding the approach of the palladium complex.
The direct observation and characterization of intermediates in the transmetalation step have been challenging due to their transient nature. However, advanced spectroscopic techniques, such as low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy, have enabled the detection and characterization of pre-transmetalation intermediates. illinois.edu These studies have identified key species with Pd-O-B linkages. illinois.edunih.gov
Two primary types of intermediates have been proposed and, in some cases, spectroscopically observed:
Tricoordinate boronic acid complexes: These form through the interaction of the palladium(II) species with the neutral boronic acid. illinois.edu
Tetracoordinate boronate complexes: These are formed by the reaction of the palladium(II) species with an "ate" complex, which is generated by the addition of a base to the boronic acid. illinois.eduacs.org
¹¹B NMR spectroscopy is a particularly useful tool for monitoring the conversion of boronic acids to boronate esters and for studying their binding properties. nih.gov The chemical shift in ¹¹B NMR can provide valuable information about the coordination state of the boron atom. nih.gov
Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles
The catalytic cycle of the Suzuki-Miyaura reaction involves two other crucial steps in addition to transmetalation: oxidative addition and reductive elimination. libretexts.orglibretexts.org
Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species with two new bonds to the organic group and the halide. libretexts.orglibretexts.org The rate and success of this step are influenced by the nature of the organic halide and the phosphine (B1218219) ligands on the palladium catalyst.
Reductive Elimination: Following transmetalation, the newly formed diorganopalladium(II) complex undergoes reductive elimination. In this step, the two organic groups are coupled to form the final product, and the palladium catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium center. libretexts.org
Kinetic Studies of Key Reaction Steps
Kinetic studies are essential for understanding the rate-determining step of a reaction and for optimizing reaction conditions. In the context of the Suzuki-Miyaura reaction, kinetic analyses have been performed to elucidate the mechanism of transmetalation. nih.govacs.org
Studies have shown that the reaction of an arylpalladium(II) hydroxo complex with a boronic acid is significantly faster than the reaction of an arylpalladium(II) halide complex with a trihydroxyborate. acs.org This suggests that under many conditions, the "oxo-palladium pathway," where the halide on the palladium is first replaced by a hydroxide (B78521) or alkoxide, is the dominant pathway for transmetalation. acs.orgresearchgate.net
Influence of Stereoelectronic Effects of the (3,4-diphenylphenyl) Moiety on Reactivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org These effects arise from the interaction between atomic and molecular orbitals. wikipedia.org
For the (3,4-diphenylphenyl) moiety, the orientation of the two phenyl substituents relative to the phenyl ring bearing the boronic acid group can significantly impact its reactivity. These phenyl groups can influence the electronic density at the reaction center through both inductive and resonance effects.
Solvent Effects and Additive Roles in Catalytic Transformations
Solvents and additives can have a profound impact on the course and efficiency of catalytic reactions involving boronic acids.
Solvent Effects: The choice of solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rates of individual reaction steps. nih.govresearchgate.net In Suzuki-Miyaura couplings, solvent polarity can affect the rate of oxidative addition and the equilibrium between different palladium species in solution. libretexts.orgnih.gov For boronic acids, the solvent can also play a role in the equilibrium between the boronic acid and its corresponding boronate, which is often the more reactive species in transmetalation. nih.gov Theoretical studies have shown that solvents can influence the bond dissociation enthalpy of the O-H bonds in boronic acids and can alter the preferred mechanism of certain reactions. researchgate.net
Role of Additives: Bases are crucial additives in most Suzuki-Miyaura reactions. They facilitate the formation of the more nucleophilic boronate species, which accelerates the transmetalation step. princeton.edu The choice of base can influence which transmetalation pathway is favored. researchgate.net
Other additives, such as silver(I) oxide (Ag₂O), have been found to be essential in promoting the Suzuki-Miyaura coupling of otherwise unreactive boronic acids, like pentafluorophenylboronic acid. nih.gov The exact role of such additives can be complex and may involve facilitating the formation of key intermediates or preventing catalyst deactivation.
Derivatization Strategies and Synthetic Utility of 3,4 Diphenylphenyl Boronic Acid
Post-Synthetic Modifications of the Boronic Acid Functionality
The boronic acid moiety, while essential for coupling reactions, can present challenges related to stability and handling. Free boronic acids often exist as mixtures with their cyclic anhydrides, known as boroxines, which can affect reactivity and stoichiometry. sciforum.net To address this, (3,4-diphenylphenyl)boronic acid is frequently converted into more stable and manageable derivatives, such as boronate esters or organotrifluoroborates.
Boronate esters are the most common derivatives of boronic acids, offering enhanced stability, better solubility in organic solvents, and easier purification compared to their parent acids. sciforum.net The formation of a boronate ester from a boronic acid is an equilibrium process that is typically driven to completion by removing the water generated during the reaction. sciforum.net This can be achieved using dehydrating agents like molecular sieves or by azeotropic distillation. sciforum.net
Commonly used diols for this purpose include pinacol (B44631), neopentyl glycol, and chiral diols like tartrate derivatives. sciforum.netgoogle.com The reaction of this compound with a diol such as pinacol results in the formation of a stable this compound pinacol ester. These esters are often preferred for their high stability and compatibility with a wide range of reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. strath.ac.uk The use of chiral diols can also introduce stereochemical control in subsequent reactions. sciforum.net
Table 1: Methods for Boronate Ester Formation
| Diol/Reagent | Conditions | Purpose | Reference |
|---|---|---|---|
| Pinacol | Toluene, molecular sieves, room temperature | Stability, purification, reactivity modulation | sciforum.net |
| Neopentyl glycol | Ethereal solvent, ambient temperature | Cost-effective alternative to pinacol | google.com |
| Dimethyl-(L)-tartrate | Toluene, molecular sieves, room temperature | Chiral auxiliary for asymmetric synthesis | sciforum.net |
Another important class of derivatives is organotrifluoroborates, which are typically prepared as their potassium or tetrabutylammonium (B224687) salts. unimelb.edu.auorgsyn.org Potassium organotrifluoroborates are synthesized by treating the boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). unimelb.edu.aunih.gov These salts are generally stable, crystalline solids that are easy to handle and store, and they serve as excellent partners in Suzuki-Miyaura cross-coupling reactions. unimelb.edu.auresearchgate.net
The conversion process involves the fluorolysis of the B-C bond, followed by coordination with fluoride ions to form the trifluoroborate anion. unimelb.edu.au This transformation can be highly efficient. For example, various arylboronic acids can be converted to their corresponding potassium trifluoroborate salts in high yields. nih.gov A general method involves heating the boronic acid with KHF₂ in a methanol/water mixture. unimelb.edu.au Alternatively, tetrabutylammonium trifluoroborates can be prepared in a one-pot procedure from boronic acids using tetrabutylammonium bifluoride (TBABF), avoiding the need for hazardous hydrofluoric acid. orgsyn.org
Table 2: Synthesis of Organotrifluoroborates from Boronic Acids
| Reagent | Product Type | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| KHF₂ | Potassium trifluoroborate | Methanol/Water, 70 °C | Crystalline, stable solids, good coupling partners | unimelb.edu.aunih.gov |
Incorporation of the (3,4-diphenylphenyl) Moiety into Complex Organic Molecules
The primary application of this compound is as a building block in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This allows the rigid and bulky (3,4-diphenylphenyl) group to be incorporated into a wide variety of organic structures, from pharmaceuticals to advanced materials.
The introduction of bulky, lipophilic aromatic groups can significantly influence the pharmacological properties of a molecule. The (3,4-diphenylphenyl) moiety can be used to construct analogues of known biologically active compounds. For instance, boronic acid-containing phenstatins have been synthesized, where the boronic acid group replaces a hydroxyl group to interact differently with target proteins. arkat-usa.org While a direct example using the (3,4-diphenylphenyl) isomer is not cited, the synthetic strategies are applicable. The general approach involves the coupling of an aryl boronic acid with a suitable aryl halide partner. Such modifications aim to enhance potency or alter the selectivity profile of the parent drug. arkat-usa.orgmdpi.com The unique electronic properties of the boron atom allow it to form stable covalent bonds with biological nucleophiles, a feature exploited in the design of enzyme inhibitors, such as proteasome inhibitors. mdpi.comnih.gov
The terphenyl scaffold of this compound makes it an ideal precursor for the synthesis of larger, contorted, or planar polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of great interest for their unique photophysical properties and potential applications in organic electronics. d-nb.infonih.gov
A common strategy involves a Suzuki-Miyaura coupling to assemble a larger, non-planar poly-aryl precursor, which is then subjected to an intramolecular cyclodehydrogenation, often via a Scholl reaction, using an oxidant like iron(III) chloride (FeCl₃). researchgate.net This process creates new carbon-carbon bonds, leading to the formation of a rigid, fused PAH system. researchgate.net Furthermore, boron-doped PAHs, which feature a boron atom within the aromatic framework, exhibit distinct electronic properties, such as a lower-lying LUMO, compared to their all-carbon analogues. rsc.orged.ac.uk Synthetic routes to these materials can involve the cyclization of precursors built using arylboronic acids. d-nb.infonih.gov
The (3,4-diphenylphenyl) moiety is a valuable component in the design of functional polymers and materials. Its incorporation into a polymer backbone via techniques like Suzuki polymerization—a polycondensation reaction between a diboronic acid (or its ester) and a dihalide—can lead to conjugated polymers with tailored optoelectronic properties.
These polymers are investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. nih.gov The bulky, rigid nature of the diphenylphenyl unit can disrupt intermolecular packing, leading to materials with high glass transition temperatures and good thermal stability. At the same time, the extended π-conjugation provided by the terphenyl structure facilitates charge transport and influences the material's emission color and efficiency. The synthesis of boron-doped nanographenes and other advanced materials often relies on building blocks derived from functionalized arylboronic acids, highlighting the importance of this compound as a precursor in materials science. nih.gov
Computational Chemistry Studies on 3,4 Diphenylphenyl Boronic Acid and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. bldpharm.com Methods like Hartree-Fock theory and Density Functional Theory (DFT) are used to determine the electronic structure and relative energies of different molecular states.
Conformational Analysis of the Diphenylphenyl Substituent
The diphenylphenyl group of (3,4-diphenylphenyl)boronic acid possesses significant conformational flexibility due to the rotation around the carbon-carbon single bonds connecting the phenyl rings. A conformational analysis would be essential to identify the most stable (lowest energy) three-dimensional arrangement of the molecule.
Methodology: A typical approach involves performing a potential energy surface scan using quantum chemical methods. This is done by systematically rotating the dihedral angles between the central phenyl ring and the two peripheral phenyl rings, as well as the angle of the boronic acid group relative to its attached ring. For similar, complex molecules like substituted bithiophenes and (3-acetamidophenyl)boronic acid, DFT calculations have been successfully used to map the potential energy surface and identify low-energy conformers and the energy barriers for rotation. The energy minima found would correspond to the most likely conformations of the molecule in the gas phase.
Expected Findings: Such a study would likely reveal several stable conformers where steric hindrance between hydrogen atoms on adjacent rings is minimized. The global minimum energy conformation would represent the most populated structure at equilibrium. The calculations would also determine the energy barriers separating these conformers, providing insight into the molecule's flexibility. For instance, studies on (3-acetamidophenyl)boronic acid revealed two conformational polymorphs with an energy difference of 0.9 kcal/mol and a rotational energy barrier of 5.8 kcal/mol.
Acidity and Lewis Acidity Predictions of this compound
Boronic acids function as both Brønsted acids (proton donors) and, more significantly, Lewis acids (electron pair acceptors). Computational methods can predict these properties.
Brønsted Acidity (pKa): The pKa can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a polarizable continuum model (PCM). While attempts to calculate pKa for boronic acids have shown challenges in achieving high accuracy, with differences between calculated and experimental values sometimes being significant, the trends within a series of related compounds can be reliably predicted.
Lewis Acidity: The Lewis acidity, or the affinity for a Lewis base like OH⁻, is a key characteristic. It can be computationally assessed by calculating the energy change upon complexation with the base. DFT calculations on 2,6-diarylphenylboronic acids have shown that Lewis acidity is influenced by substituent effects and can be stabilized by polar-π interactions and solvation. For this compound, calculations would explore how the electron-donating or -withdrawing nature of the two additional phenyl rings influences the electron deficiency of the boron atom. The strength of the interaction between the boronate form and the aryl rings can be quantified by calculating the interaction energy (ΔEint).
Density Functional Theory (DFT) Studies of Reaction Mechanisms
DFT is a workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. It is particularly useful for mapping the energy profile of a reaction, including the reactants, products, intermediates, and transition states.
Transition State Characterization for Cross-Coupling Reactions
This compound is a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. DFT calculations can elucidate the mechanism of these reactions by locating and characterizing the transition state (TS) structures for each elementary step (e.g., oxidative addition, transmetalation, and reductive elimination).
Methodology: Researchers would model the full catalytic cycle. For a Suzuki coupling, this would involve calculating the geometries and energies of the palladium catalyst, the organohalide, the boronic acid (and its boronate form), and all intermediates along the reaction pathway. The TS is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. Its identity is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
Expected Findings: A detailed energy profile would be generated, identifying the rate-determining step of the reaction (the step with the highest energy barrier). This information is vital for optimizing reaction conditions, such as the choice of ligand, base, and solvent, to improve reaction yields and rates.
Prediction of Selectivity in Competing Pathways
In complex reactions, multiple products may be possible. DFT can be used to predict the selectivity by comparing the activation energy barriers for the competing reaction pathways. The pathway with the lower energy barrier is expected to be the dominant one, leading to the major product.
Methodology: If a reaction involving this compound could lead to different isomers or products, separate DFT calculations would be performed for each potential pathway. By comparing the heights of the rate-determining transition states for each path, a theoretical prediction of the product ratio can be made.
Expected Findings: For example, in a reaction with an unsymmetrical coupling partner, calculations could predict which site on the partner is more likely to react. This predictive power is a significant advantage of computational studies, guiding synthetic efforts and reducing the need for extensive experimental screening.
Molecular Dynamics Simulations of Catalyst-Substrate Interactions
While quantum mechanics is ideal for studying electronic effects and reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and solvent effects.
Methodology: MD simulations model the molecule using a classical force field. For more accuracy, ab initio molecular dynamics (AIMD) can be used, where the forces are calculated "on the fly" using quantum chemistry methods. An MD simulation of this compound interacting with a catalyst (e.g., a palladium complex) in a solvent box would involve simulating the trajectory of all atoms over a period of nanoseconds.
Expected Findings: These simulations would provide insight into how the substrate approaches and binds to the catalyst's active site. It could reveal the role of the solvent molecules in stabilizing or destabilizing the catalyst-substrate complex and show the preferred conformational orientations of the bulky diphenylphenyl group within the catalytic pocket. This understanding of the dynamic interactions is crucial for the rational design of more efficient catalysts tailored for sterically demanding substrates.
QSAR (Quantitative Structure-Activity Relationship) Approaches for Boronic Acid Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in chemistry to correlate the structural or property-based features of a set of compounds with their chemical reactivity or biological activity. acs.org In the context of boronic acids, including this compound, QSAR approaches are instrumental in predicting their reactivity in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netnih.gov These models are also pivotal in understanding the inhibitory potential of boronic acids against specific enzymes by correlating molecular descriptors with biological endpoints like IC50 values. nih.govmdpi.comnih.gov
The fundamental principle of a QSAR study is to establish a mathematical relationship:
Activity = f (Molecular Descriptors)
This relationship is developed using a "training set" of molecules with known activities and then validated to ensure its predictive power for new, untested compounds. nih.gov
For boronic acids, the "activity" can refer to several endpoints, including:
Reaction Rate: The speed of participation in a chemical reaction. acs.org
Reaction Yield: The amount of product formed.
Binding Affinity: The strength of interaction with a biological target, such as an enzyme. mdpi.comacs.org
Inhibitory Potency (e.g., IC50): The concentration required to inhibit a biological process by 50%. nih.gov
The predictive power of a QSAR model is entirely dependent on the chosen molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound like this compound, relevant descriptors can be categorized as follows:
Electronic Descriptors: These quantify the electronic environment of the molecule, which is crucial for its reactivity. Examples include:
Hammett parameters (σ): Describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring.
Atomic Charges: The partial charge on the boron atom and adjacent carbon atoms can indicate electrophilicity or nucleophilicity. researchgate.netyoutube.com
Frontier Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are key indicators of a molecule's ability to donate or accept electrons.
Steric Descriptors: These account for the size and shape of the molecule, which can influence its ability to approach a reaction center or fit into an enzyme's active site. Examples include:
Taft Steric Parameters (Es): A measure of the bulkiness of substituent groups.
Molar Refractivity (MR): Relates to the volume of a molecule and its polarizability.
Van der Waals Volume: The volume occupied by the molecule. researchgate.netyoutube.com
Topological Descriptors: These are numerical representations of the molecular structure, including branching, shape, and connectivity.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly detailed information about the electronic structure. Examples include dipole moment, polarizability, and bond orders. nih.gov
For a molecule with the structural complexity of this compound, additional descriptors related to its three-dimensional conformation are particularly important:
Principal Moments of Inertia: These describe the mass distribution within the molecule.
A hypothetical QSAR study on a series of substituted diphenylphenyl boronic acids, including the (3,4-diphenylphenyl) derivative, might aim to predict their efficiency in a Suzuki-Miyaura coupling reaction. The resulting data could be compiled into a table to identify the most influential descriptors.
Table 1: Hypothetical QSAR Data for a Series of Diphenylphenyl Boronic Acids in a Suzuki-Miyaura Coupling
| Compound | Substituent (R) | Experimental Yield (%) | HOMO (eV) | LUMO (eV) | Boron Atomic Charge (qB) | Dihedral Angle (°) |
| 1 | H (3,4-diphenyl) | 85 | -6.2 | -1.5 | +0.65 | 45 |
| 2 | 4'-Methoxy | 92 | -5.9 | -1.4 | +0.63 | 42 |
| 3 | 4'-Nitro | 75 | -6.8 | -2.1 | +0.70 | 48 |
| 4 | 3'-Methyl | 88 | -6.1 | -1.5 | +0.64 | 46 |
| 5 | 2'-Fluoro | 80 | -6.4 | -1.7 | +0.68 | 55 |
In this hypothetical dataset, a QSAR model could be developed using multiple linear regression or more advanced machine learning algorithms to create an equation that predicts the reaction yield. nih.gov For instance, the model might reveal that a higher HOMO energy, a lower positive charge on the boron atom, and a moderate dihedral angle are correlated with higher reaction yields.
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer even greater insight by generating contour maps that visualize the favorable and unfavorable regions for steric bulk, electrostatic charge, and other properties around the aligned molecules. nih.govyoutube.comyoutube.com These visual aids are invaluable for designing new, more reactive boronic acids or more potent inhibitors. While direct QSAR studies on this compound are not prevalent in public literature, the established principles and methodologies for other boronic acids and biphenyl (B1667301) systems provide a clear framework for how such an analysis would be conducted and the types of structural features that would govern its reactivity. researchgate.net
Future Perspectives and Emerging Research Directions for 3,4 Diphenylphenyl Boronic Acid
Exploration of New Catalytic Systems and Methodologies
The utility of (3,4-diphenylphenyl)boronic acid is intrinsically linked to the catalytic systems that enable its participation in cross-coupling reactions. While palladium-catalyzed Suzuki-Miyaura coupling remains a cornerstone, the future lies in the development of more advanced and versatile catalytic methodologies.
One promising avenue is the exploration of photoredox catalysis . This approach utilizes visible light to initiate single-electron transfer processes, offering a milder and more sustainable alternative to traditional thermal methods. nih.gov Dual catalytic systems that combine a photoredox catalyst with a Lewis base can generate carbon radicals from boronic acids, enabling their participation in a wider range of C-C bond-forming reactions. nih.gov Research in this area could lead to novel transformations involving this compound that are currently inaccessible, such as its addition to electron-deficient olefins. nih.gov
Furthermore, the development of transition-metal-free coupling reactions presents an exciting frontier. rsc.org These reactions, often mediated by strong bases or oxidants, circumvent the cost and potential toxicity associated with transition metals. rsc.org While still an emerging field, the application of such methodologies to substrates like this compound could significantly enhance the economic and environmental viability of its use.
The table below summarizes some emerging catalytic systems and their potential applications with this compound.
| Catalytic System | Description | Potential Application with this compound |
| Photoredox/Lewis Base Dual Catalysis | Utilizes visible light and a Lewis base to generate radical species from boronic acids. nih.gov | Redox-neutral C-C bond formation with electron-deficient olefins. nih.gov |
| Transition-Metal-Free Coupling | Employs strong bases or oxidants to facilitate cross-coupling reactions without a metal catalyst. rsc.org | Greener and more cost-effective synthesis of biaryl compounds. rsc.org |
| Arylboronic Acid Catalyzed Amidations | Utilizes electron-deficient arylboronic acids to catalyze the formation of amide bonds between carboxylic acids and amines. orgsyn.org | Potential for this compound derivatives to act as catalysts in specific amidation reactions. |
Integration into Automated Synthesis Platforms
The increasing demand for rapid compound library synthesis and optimization in drug discovery and materials science has spurred the development of automated synthesis platforms. The integration of this compound and its derivatives into these high-throughput systems is a key future direction.
Automated platforms rely on robust and reliable chemical reactions that can be performed with minimal human intervention. The well-established reactivity of boronic acids in Suzuki-Miyaura coupling makes them ideal candidates for such systems. The future will likely see the development of pre-packaged reagent kits and optimized protocols specifically for incorporating the (3,4-diphenylphenyl) moiety into diverse molecular scaffolds using robotic systems.
This integration will enable:
Rapid Library Synthesis: The automated synthesis of large libraries of compounds containing the (3,4-diphenylphenyl) core for high-throughput screening in biological assays.
Accelerated Lead Optimization: The swift generation of analogs of a lead compound by systematically varying the substituents on the this compound or the coupling partner.
Data-Driven Discovery: The generation of large datasets from automated experiments will facilitate the use of machine learning and artificial intelligence to predict reaction outcomes and design novel molecules with desired properties.
Role of this compound in Supramolecular Chemistry
Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful approach to the construction of complex and functional architectures. Boronic acids, with their ability to form reversible covalent bonds with diols and other functionalities, are increasingly being recognized as valuable building blocks in this field. nih.govresearchgate.netmpg.de
The rigid and sterically defined structure of this compound makes it an attractive component for designing sophisticated supramolecular assemblies. Future research will likely focus on:
Self-Assembling Systems: The use of this compound to create self-assembling structures such as macrocycles, cages, and polymers through the formation of boronate esters. epfl.ch These assemblies could find applications in areas like molecular recognition, encapsulation, and catalysis.
Responsive Materials: The pH-sensitive nature of the boronate ester linkage can be exploited to create "smart" materials that respond to changes in their environment. mpg.de Materials incorporating the (3,4-diphenylphenyl) moiety could be designed to release a payload or change their properties in response to a specific pH trigger.
Crystal Engineering: The predictable hydrogen bonding patterns of boronic acids can be used to control the packing of molecules in the solid state, a field known as crystal engineering. researchgate.net The unique shape of this compound could be leveraged to direct the formation of novel crystalline materials with desired optical or electronic properties.
The table below highlights the key interactions of boronic acids that are relevant to their application in supramolecular chemistry.
| Interaction | Description | Relevance to this compound |
| Dimer Formation | Boronic acids can form hydrogen-bonded dimers in the solid state. | The bulky diphenylphenyl group may influence the packing of these dimers, leading to unique crystal structures. |
| Boronate Ester Formation | Reversible covalent bond formation with 1,2- and 1,3-diols. mpg.de | Key interaction for building self-assembling structures and responsive materials. |
| Interaction with N-donor Ligands | The boronic acid moiety can act as a hydrogen bond donor to nitrogen-containing molecules. nih.gov | Enables the construction of co-crystals and multi-component assemblies. |
Expanding the Scope of C-C and C-Heteroatom Bond Formations
While the Suzuki-Miyaura reaction is the most prominent application of this compound, its synthetic utility can be significantly expanded by exploring its participation in a broader range of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions.
Future research will focus on developing new catalytic systems that enable the formation of bonds between the carbon atom bearing the boronic acid group and various heteroatoms, such as nitrogen, oxygen, and sulfur. nih.gov Copper-catalyzed Chan-Lam coupling, for instance, provides a powerful method for the formation of C-N and C-O bonds using boronic acids. researchgate.net Applying these and other emerging methods to this compound will open up new avenues for the synthesis of novel amines, ethers, and thioethers containing the 3,4-diphenylphenyl scaffold.
Furthermore, research into transition-metal-free C-C bond formation is gaining momentum. rsc.orgnih.gov These methods, which often rely on the inherent reactivity of the starting materials under specific conditions, could provide more sustainable and economical alternatives to traditional cross-coupling reactions for synthesizing derivatives of this compound.
Development of Sustainable and Economical Synthetic Pathways for this compound
The widespread application of this compound is contingent upon the availability of efficient, cost-effective, and environmentally friendly methods for its synthesis. While established methods exist, there is a continuous drive to improve upon them.
Future research in this area will likely focus on:
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. For example, exploring reactions in water or bio-based solvents.
Catalytic C-H Borylation: Direct borylation of the C-H bond of 3,4-diphenylbenzene would be a highly atom-economical route to the desired boronic acid, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow synthesis for this compound would be a significant advancement.
Cost-Effective Starting Materials: Investigating alternative and more abundant starting materials for the synthesis of the 3,4-diphenylbenzene core.
A potential synthetic route improvement could involve optimizing the Grignard reaction used to form the boronic acid, for instance, by using non-ether aromatic solvents to improve yield and reduce byproducts. google.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
